![molecular formula C7H7ClO2 B1368989 2-Chloro-3-methoxyphenol CAS No. 72232-49-6](/img/structure/B1368989.png)
2-Chloro-3-methoxyphenol
Overview
Description
2-Chloro-3-methoxyphenol is a chlorinated aromatic compound . It has a molecular formula of C7H7ClO2 and a molecular weight of 158.58 g/mol .
Synthesis Analysis
The synthesis of 2-Chloro-3-methoxyphenol has been accomplished through various methods. For instance, one method involves the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol . This process requires a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .Molecular Structure Analysis
The molecular structure of 2-Chloro-3-methoxyphenol consists of a benzene ring with a chlorine atom and a methoxy group attached to it . The InChI key for this compound is QGLVWTFUWVTDEQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Chloro-3-methoxyphenol has a molecular weight of 158.58 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its topological polar surface area is 29.5 Ų .Scientific Research Applications
Pharmaceutical Research
In pharmaceutical research, 2-Chloro-3-methoxyphenol has shown strong antagonistic properties at the κ opioid receptor . This suggests potential applications in developing treatments for pain management or substance use disorders.
Synthesis of Complex Molecules
The compound is used in synthetic chemistry as a building block for more complex molecules. For example, it has been involved in the synthesis of certain phenoxyphenol derivatives, which have various industrial and research applications .
Controlled Environment and Cleanroom Solutions
Lastly, 2-Chloro-3-methoxyphenol could be utilized in controlled environment and cleanroom solutions, where its stability under different conditions can ensure the integrity of sensitive processes and products .
Mechanism of Action
Target of Action
It is known that chlorophenolic compounds, a group to which 2-chloro-3-methoxyphenol belongs, are often targeted by various microbial groups including bacteria, fungi, actinomycetes, and yeast . These microorganisms have the ability to metabolize various chemicals, including chlorophenolic compounds, for the generation of energy and carbon sources .
Mode of Action
It is known that chlorophenolic compounds can be degraded by microorganisms through various enzymatic reactions . The initial steps that occur before degradation of such aromatic chemicals involve various modes or mechanisms of action with the various enzymes required for the breakdown .
Biochemical Pathways
It is known that chlorophenolic compounds can be degraded by microorganisms through various biochemical pathways . The degradation of these compounds can lead to the generation of energy and carbon sources for the microorganisms .
Result of Action
It is known that the degradation of chlorophenolic compounds by microorganisms can lead to the generation of energy and carbon sources . This suggests that the action of 2-Chloro-3-methoxyphenol could potentially contribute to the energy metabolism of these microorganisms.
Action Environment
The action, efficacy, and stability of 2-Chloro-3-methoxyphenol can be influenced by various environmental factors. For instance, the degradation of chlorophenolic compounds by microorganisms can be affected by the presence of other contaminants in the environment . Additionally, the activity of these compounds can be influenced by factors such as temperature, pH, and the presence of other chemicals .
properties
IUPAC Name |
2-chloro-3-methoxyphenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLVWTFUWVTDEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574849 | |
Record name | 2-Chloro-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70574849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
72232-49-6 | |
Record name | 2-Chloro-3-methoxyphenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70574849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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